3-Bromo-5-(2-pyridyl)isoxazole
Description
Overview of Isoxazole (B147169) Heterocycles in Contemporary Organic Chemistry
Isoxazoles are five-membered aromatic heterocycles containing one nitrogen and one oxygen atom in adjacent positions. nih.govresearchgate.net This arrangement of heteroatoms imparts unique electronic properties and reactivity to the ring system, making it an attractive target for organic chemists. researchgate.netclockss.org The isoxazole ring is considered electron-rich and demonstrates aromatic character, undergoing electrophilic substitution reactions such as nitration and halogenation. clockss.org
The synthesis of isoxazoles is well-established, with the most common methods being the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. researchgate.netwikipedia.org These methods allow for the preparation of a wide variety of substituted isoxazoles. nih.govorganic-chemistry.org The stability of the isoxazole ring is noteworthy, particularly in 3,5-disubstituted derivatives, which show considerable resistance to oxidizing agents, acids, and bases. clockss.org However, the inherent weakness of the N-O bond allows for specific ring-opening reactions, such as catalytic hydrogenation, which provides access to β-amino enones, further highlighting the synthetic utility of this heterocycle. clockss.org
The isoxazole moiety is a key structural component in numerous biologically active compounds and approved pharmaceuticals. wikipedia.orgnjesr.com Its presence is associated with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. nih.govnanobioletters.comnih.gov This has led to sustained interest in the development of novel isoxazole-containing molecules.
Academic Importance of Isoxazole Derivatives as Versatile Synthetic Scaffolds
The academic importance of isoxazole derivatives extends beyond their biological activities; they are highly valued as versatile synthetic intermediates. researchgate.netclockss.orgnjesr.com The isoxazole ring can be considered a masked form of other functional groups, which can be revealed through selective chemical transformations. clockss.orgdntb.gov.ua This "scaffold-based" approach allows for the efficient construction of complex molecular architectures.
The functionalization of the isoxazole ring at its various positions (3, 4, and 5) can be achieved with a high degree of regioselectivity, providing access to a diverse array of derivatives. nih.gov These substituted isoxazoles can then serve as starting materials for the synthesis of other heterocyclic systems and acyclic compounds. clockss.orgdntb.gov.ua For instance, the ring-opening of isoxazoles can lead to the formation of pyridines, furans, and other valuable chemical entities. dntb.gov.ua This versatility makes isoxazole chemistry a rich area for academic exploration and the development of new synthetic strategies.
Contextualization of 3-Bromo-5-(2-pyridyl)isoxazole within Disubstituted Isoxazole Research
Within the broader field of isoxazole chemistry, 3,5-disubstituted isoxazoles are a particularly important subclass due to their stability and synthetic potential. nih.govclockss.org The compound this compound is a prime example of this class, featuring a bromine atom at the 3-position and a 2-pyridyl group at the 5-position.
The bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce further molecular complexity. The 2-pyridyl substituent can influence the compound's electronic properties and potential for metal coordination, and it is a common pharmacophore in medicinal chemistry. The synthesis of such disubstituted isoxazoles is often achieved through the cycloaddition of a nitrile oxide with an appropriately substituted alkyne. nih.govrsc.org Research into 3,5-disubstituted isoxazoles, including those with halogen and heteroaromatic substituents, is driven by the desire to create libraries of compounds for biological screening and to explore their utility as building blocks in target-oriented synthesis. researchgate.net
Research Gaps and Future Perspectives in Isoxazole Chemistry Focused on Bromopyridylisoxazoles
While the chemistry of isoxazoles is well-developed, there remain research gaps and opportunities for future exploration, particularly concerning bromopyridylisoxazoles. A key area for future work lies in the development of more efficient and sustainable synthetic methods for these compounds. This includes the exploration of greener reaction conditions and the use of novel catalytic systems.
Furthermore, a comprehensive investigation into the reactivity of the C-Br bond in this compound and its analogues in a wider range of modern cross-coupling reactions is warranted. This could unlock new pathways to novel and complex molecular architectures.
From a medicinal chemistry perspective, the systematic exploration of the biological activity of derivatives of this compound is a promising avenue. The combination of the isoxazole core, the reactive bromine handle, and the pyridyl moiety suggests potential for the discovery of new lead compounds for various therapeutic targets. Future research should also focus on the synthesis and evaluation of other isomeric bromopyridylisoxazoles to establish structure-activity relationships.
Structure
3D Structure
Properties
Molecular Formula |
C8H5BrN2O |
|---|---|
Molecular Weight |
225.04 g/mol |
IUPAC Name |
3-bromo-5-pyridin-2-yl-1,2-oxazole |
InChI |
InChI=1S/C8H5BrN2O/c9-8-5-7(12-11-8)6-3-1-2-4-10-6/h1-5H |
InChI Key |
RFUOFZMNJNKRTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=NO2)Br |
Origin of Product |
United States |
Mechanistic Investigations in Isoxazole Synthesis and Reactivity
Elucidation of Reaction Mechanisms for Key Isoxazole (B147169) Formation Pathways
The formation of the isoxazole ring in 3-Bromo-5-(2-pyridyl)isoxazole is most effectively achieved through the 1,3-dipolar cycloaddition of bromonitrile oxide with 2-ethynylpyridine (B158538). This reaction is a cornerstone of isoxazole synthesis, providing a highly regioselective and efficient pathway to the desired 3,5-disubstitution pattern. rsc.org The mechanism is generally accepted to be a concerted, pericyclic process. rsc.org
Alternative pathways to isoxazole rings exist, such as the reaction of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. researchgate.net However, for the specific substitution pattern of this compound, the nitrile oxide cycloaddition route is the most direct and widely employed.
The key intermediate for the synthesis is the 1,3-dipole, bromonitrile oxide. This reactive species is typically generated in situ due to its instability. A common and effective method for its generation is the base-induced dehydrohalogenation of dibromoformaldoxime. researchgate.netgoogle.com
The general mechanism for nitrile oxide generation from an aldoxime involves oxidation. For instance, aldoximes can be converted to the corresponding hydroximoyl halides, which are then treated with a base to eliminate HX and form the nitrile oxide. Various methods have been developed to streamline this process.
Methods for Nitrile Oxide Generation:
| Precursor | Reagents | Conditions | Reference |
|---|---|---|---|
| Dibromoformaldoxime | Base (e.g., NaHCO₃) | Reaction with alkyne in an inert solvent | google.comgoogle.com |
| Aldoximes | N-Chlorosuccinimide (NCS), then Et₃N | Two-step, one-pot synthesis | organic-chemistry.org |
| Aldoximes | Aqueous bleach (NaOCl) | Biphasic system (e.g., DCM/water) | mdpi.com |
| O-tributylstannyl aldoximes | N-bromosuccinimide (NBS) | Generates nitrile oxide under mild conditions | rsc.org |
Once generated, the bromonitrile oxide (Br-C≡N⁺-O⁻) acts as the 1,3-dipole in the cycloaddition reaction. The reactivity and regioselectivity of this cycloaddition are governed by Frontier Molecular Orbital (FMO) theory. The reaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other determines the outcome. In the reaction of bromonitrile oxide with an alkyne like 2-ethynylpyridine, the interaction typically favors the formation of the 3,5-disubstituted isoxazole isomer due to the electronic properties of the substituents. rsc.org
While many 1,3-dipolar cycloadditions proceed with high regioselectivity without a catalyst, various catalytic systems have been developed to improve yields, shorten reaction times, and, in some cases, control or reverse regioselectivity. rsc.orgrsc.org
Copper(I) Catalysis: Copper(I) catalysts are widely used in "click chemistry" versions of cycloaddition reactions. organic-chemistry.org In the context of isoxazole synthesis, a copper(I) acetylide can be formed from a terminal alkyne. This intermediate then reacts with the nitrile oxide. Computational studies have indicated that this process involves a nonconcerted mechanism through unique metallacycle intermediates, rather than a direct pericyclic cycloaddition. organic-chemistry.org This catalyzed pathway is highly reliable and accommodates a wide range of functional groups. organic-chemistry.org
Ruthenium Catalysis: Ruthenium catalysts have been shown to influence the regioselectivity of cycloadditions between nitrile oxides and certain alkynes. rsc.orgrsc.org For example, in the reaction between nitrile oxides and B-ethynyl-1,2-azaborines, the 5-substituted isoxazole is formed without a catalyst, whereas a ruthenium catalyst directs the reaction to yield the 4-substituted isomer. rsc.orgrsc.org This highlights the powerful role a catalyst can play in altering the reaction mechanism and directing the regiochemical outcome.
Other Catalytic Systems:
TEMPO: A TEMPO-catalyzed process has been described for synthesizing 5-substituted isoxazoles from propargylic ketones, proceeding through a radical mechanism. rsc.org
Iron(III) Nitrate: An iron-mediated system allows for the synthesis of isoxazoles from alkynes, functioning as both a nitration and cyclization reagent. organic-chemistry.org
Palladium: Palladium-catalyzed four-component coupling reactions can produce isoxazole derivatives from a terminal alkyne, hydroxylamine, carbon monoxide, and an aryl iodide. organic-chemistry.org
The table below summarizes selected catalytic approaches for the synthesis of substituted isoxazoles.
| Catalyst | Reactants | Product Type | Mechanistic Feature | Reference |
| Copper(I) salts | Terminal alkynes, Nitrile oxides | 3,5-disubstituted | Formation of copper acetylide intermediate | organic-chemistry.org |
| Ruthenium complexes | B-ethynyl-1,2-azaborines, Nitrile oxides | 4-substituted | Reverses regioselectivity compared to uncatalyzed reaction | rsc.orgrsc.org |
| Cu(OTf)₂ | O-arylmethyl alkynyl oxime ethers | 3,4,5-trisubstituted | Cascade cyclization-migration process | acs.org |
| TEMPO | Propargylic ketones, TMSN₃ | 5-substituted | Radical mechanism | rsc.org |
For this compound, the uncatalyzed reaction between bromonitrile oxide and 2-ethynylpyridine is expected to be highly regioselective for the desired product. However, a copper(I)-catalyzed approach could potentially enhance reaction efficiency and yield under milder conditions.
Detailed Analysis of Nitrile Oxide Generation and Reactivity
Kinetic and Thermodynamic Studies of Isoxazole Synthesis Reactions
Detailed kinetic and thermodynamic data specifically for the synthesis of this compound are not extensively reported in the literature. However, computational studies on analogous systems provide insight into the energetics of the reaction.
DFT (Density Functional Theory) calculations are a powerful tool for investigating reaction mechanisms. Studies on the formation of nitrile oxides have shown that the process can be accelerated by an acid catalyst. mdpi.com The relative Gibbs free energies for the steps involved in nitrile oxide formation can be calculated to determine the most favorable pathway. mdpi.com
The thermodynamics of the subsequent [3+2] cycloaddition step have also been examined. The reaction is typically exothermic and proceeds with a relatively low activation energy barrier, which is consistent with the high efficiency of isoxazole formation. rsc.org DFT studies of the inverse-electron-demand hetero-Diels-Alder reaction of isoxazoles with enamines have been used to model the reaction mechanism, including the calculation of activation barriers for different potential pathways (e.g., initial ring-opening vs. initial loss of an amine). rsc.orgnsf.gov
The following table presents representative computational data for related isoxazole formation and reaction mechanisms.
| Reaction Studied | Computational Method | Key Finding (Energy Values) | Significance | Reference |
| Nitrile oxide formation from diazoacetyl derivatives | DFT | Calculation of relative Gibbs free energies for catalytic cycle | Demonstrates acceleration by acid catalysis | mdpi.com |
| Pyridine (B92270) synthesis from isoxazoles | DFT (B3LYPD3) | Calculation of activation barriers for cycloaddition and ring-opening steps | Elucidates the catalytic role of TiCl₄ and predicts the reaction pathway | rsc.orgnsf.gov |
| Stereochemistry of Cu-catalyzed C-H insertion | DFT | Prediction of stereochemical outcome and absolute configuration | Provides a toolset for predictive design in derivatization | acs.org |
These studies underscore that the synthesis of the isoxazole ring is a thermodynamically favorable process. Kinetic control, often influenced by the choice of catalyst, dictates the specific isomeric product formed.
Stereochemical Considerations and Control in Isoxazole Derivatization
The parent compound, this compound, is achiral. Stereochemical considerations become important during its derivatization, where new stereocenters might be created. Derivatization can occur at the bromine-bearing carbon, on the pyridine ring, or via reactions that open the isoxazole ring. jfda-online.com
The 1,3-dipolar cycloaddition of nitrile oxides with alkenes instead of alkynes leads to the formation of isoxazolines, which contain stereocenters. These reactions often proceed with high stereoselectivity. nih.gov For example, cycloadditions with cyclic alkenes can yield specific diastereomers, and reactions with chiral alkenes can produce enantiomerically pure isoxazolines. nih.gov
Control in Derivatization Reactions:
Catalytic Asymmetric Synthesis: Chiral catalysts can be employed to control the stereochemical outcome of derivatization reactions. For instance, chiral ruthenium-phosphine catalysts are used for the asymmetric addition of arylboronic acids to aldehydes, a reaction type that could be applied to a derivative of this compound if the pyridine or isoxazole ring were modified to include an aldehyde function. acs.org
Substrate Control: The inherent chirality in a starting material can direct the stereochemistry of a reaction. If this compound were to be reacted with a chiral reagent, diastereomeric products could be formed.
Ring Opening and Transformation: The isoxazole ring can be opened reductively, for example with Raney Nickel, to yield an enamino ketone. researchgate.net Subsequent reactions of this intermediate could involve the formation of new chiral centers. The transformation of isoxazoles into other heterocyclic systems, such as pyridines, involves cycloaddition and ring-opening steps where stereochemistry can be a critical factor. rsc.orgnsf.gov
Derivatization is a common strategy in analytical chemistry to improve the chromatographic properties and mass spectrometric detection of analytes. jfda-online.comnih.gov While this is often focused on achiral derivatives, methods using chiral derivatizing agents are employed for the separation of enantiomers. jfda-online.com
Advanced Transformations and Derivatization of 3 Bromo 5 2 Pyridyl Isoxazole
Cross-Coupling Reactions at the Bromine Center of 3-Bromo-5-(2-pyridyl)isoxazole
The bromine atom on the isoxazole (B147169) ring is a key functional group for engaging in various transition metal-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of substituted isoxazole derivatives.
Palladium-Catalyzed Suzuki-Miyaura Coupling for Aryl/Heteroaryl Substitution
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between organoboron compounds and organohalides. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the 3-position of the isoxazole ring.
The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ and a phosphine (B1218219) ligand. researchgate.net The choice of catalyst, base, and solvent can significantly influence the reaction's efficiency and yield. For instance, studies on similar 5-bromoisoxazole (B1592306) systems have shown that bulky phosphine ligands are essential for achieving high yields and suppressing the formation of ketone byproducts. researchgate.net Microwave irradiation has also been employed to accelerate the reaction, with conditions such as 5% Pd(PPh₃)₄, sodium bicarbonate as the base, and dioxane as the solvent at 150°C proving effective for coupling with phenylboronic acid. nih.gov This methodology has been shown to be robust, tolerating a variety of functional groups on the boronic acid partner, including amines, alcohols, and phenols, with yields often ranging from 60% to 76%. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling with Bromoisoxazoles
| Entry | Bromoisoxazole Derivative | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield (%) | Reference |
| 1 | N-[(5-bromo-1,2-oxazol-3-yl)methyl]adamantan-1-amine | Phenylboronic acid | Pd(PPh₃)₄ | NaHCO₃ | Dioxane | 150°C, 60 min (MW) | 78 | nih.gov |
| 2 | 3,4-disubstituted 5-bromoisoxazole | Arylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃·HBF₄ | K₃PO₄ | Toluene/H₂O | 80°C | Good to High | researchgate.net |
| 3 | 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one | p-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 120°C, 30 min (MW) | 88 | scispace.com |
| 4 | 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one | o-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 120°C, 30 min (MW) | 66 | scispace.com |
This table presents data from similar bromoisoxazole systems to illustrate the general conditions and outcomes of Suzuki-Miyaura coupling reactions.
Sonogashira Coupling for Introduction of Alkynyl Moieties
The Sonogashira coupling reaction is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper system. organic-chemistry.org This reaction is instrumental in introducing alkynyl groups onto the isoxazole scaffold, which are valuable functionalities for further transformations or for their electronic properties.
The reaction of this compound with a terminal alkyne would typically proceed in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(acac)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine). organic-chemistry.orgrsc.org Research on the Sonogashira coupling of other 3,5-disubstituted-4-iodoisoxazoles has demonstrated that the reaction is sensitive to the steric environment of the isoxazole core. rsc.orgresearchgate.net While electronic effects at the 3-position of the isoxazole appear to have a negligible impact, steric hindrance can influence the reaction's efficiency. rsc.orgresearchgate.net Copper-free Sonogashira conditions have also been developed, utilizing air-stable palladium precatalysts, which can be advantageous in medicinal chemistry for simplifying purification. nih.gov
Table 2: Sonogashira Coupling of Halo-isoxazoles with Terminal Alkynes
| Entry | Haloisoxazole | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 1 | 3-substituted-5-methyl-4-iodoisoxazole | Various terminal alkynes | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Benzene | up to 86 | rsc.org |
| 2 | 3-ethoxy-5-methyl-4-iodoisoxazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Benzene | 58 | rsc.org |
| 3 | 3,5-diphenyl-4-iodoisoxazole | Phenylacetylene | Pd(acac)₂ / PPh₃ / CuI | Et₃N | Toluene | 95 | rsc.org |
| 4 | 5-Bromo-3-fluoro-2-cyanopyridine | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 95 | researchgate.net |
This table showcases examples from related haloisoxazole and halopyridine systems to provide insight into the Sonogashira coupling reaction.
Other Transition Metal-Catalyzed Coupling Reactions
Beyond the Suzuki and Sonogashira reactions, the bromine atom of this compound can participate in other important transition metal-catalyzed transformations, such as the Heck and Buchwald-Hartwig reactions. ustc.edu.cnorganic-chemistry.org
The Heck reaction involves the coupling of an organohalide with an alkene to form a substituted alkene, typically using a palladium catalyst. ustc.edu.cn This would allow for the introduction of vinyl groups at the 3-position of the isoxazole ring.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds by reacting an aryl halide with an amine. organic-chemistry.org This reaction would enable the synthesis of 3-amino-5-(2-pyridyl)isoxazole derivatives, which are valuable for introducing nitrogen-containing functionalities.
While specific examples for this compound are not prevalent in the searched literature, the principles of these reactions are well-established for a wide range of aryl and heteroaryl halides. ustc.edu.cnorganic-chemistry.orgresearchgate.net
Ring Transformations of Isoxazole Derivatives into Other Heterocycles
The isoxazole ring, while aromatic, can undergo a variety of ring-opening and rearrangement reactions under specific conditions, leading to the formation of other heterocyclic systems. These transformations are of significant interest as they provide pathways to structurally diverse molecules from a common isoxazole precursor.
Rearrangements to Pyridine (B92270) Derivatives
The transformation of isoxazoles into pyridines can be achieved through several methodologies. One such approach involves an inverse electron-demand hetero-Diels-Alder reaction of isoxazoles with enamines, catalyzed by a Lewis acid like TiCl₄. rsc.orgresearchgate.net This reaction proceeds through a [4+2] cycloaddition, followed by ring-opening and reduction to yield substituted pyridines. rsc.org
Another strategy involves a rhodium carbenoid-induced ring expansion of isoxazoles. nih.govacs.org This method proceeds via the insertion of a rhodium vinylcarbenoid across the N-O bond of the isoxazole, which then rearranges upon heating to form a 1,4-dihydropyridine (B1200194) that can be oxidized to the corresponding pyridine. nih.govacs.org This one-pot procedure is compatible with a range of substituted isoxazoles and vinyldiazoacetates. nih.govacs.org
Furthermore, base-promoted rearrangements of certain isoxazolo[4,5-b]pyridines have been observed, leading to different pyridine structures. nih.govbeilstein-journals.orgbeilstein-journals.org
Conversions to Pyrrole (B145914) Derivatives
The conversion of isoxazoles to pyrroles is a well-documented transformation that can be initiated by various means, often involving the reductive cleavage of the N-O bond. A common method involves catalytic hydrogenation, where the resulting enamino ketone intermediate undergoes intramolecular cyclization to form the pyrrole ring.
More advanced methods include a gold(I)-catalyzed cyclization of isoxazoles with internal ynamides to afford pyrroles. organic-chemistry.orgacs.org This reaction can even be performed in a one-pot, two-step sequence starting from a nitrile oxide and a terminal ynamide to first form the isoxazole, which then reacts with an internal ynamide to yield the pyrrole. organic-chemistry.orgacs.org
Iron(II)-catalyzed domino reactions of 5-alkoxyisoxazoles with malononitrile (B47326) also provide a route to functionalized pyrroles. rsc.org The proposed mechanism involves the isomerization of the isoxazole to an azirine intermediate, which then reacts with the nucleophile. rsc.org Other metal-mediated processes, such as those using ruthenium(II) or molybdenum(0), have also been developed for the synthesis of substituted pyrroles from isoxazoles. nih.govrsc.org A ring-opening and ring-closing cascade (ROCC) mechanism has also been reported for the synthesis of functionalized pyrroles from isoxazole precursors under mild conditions. researchgate.net
Other Heterocyclic Annulation and Ring Expansion Reactions
The isoxazole ring, while aromatic, possesses a weak N-O bond that makes it susceptible to cleavage and rearrangement, providing a pathway to other heterocyclic systems. nih.gov These transformations often proceed through intermediates like enaminones or azirines, which can then cyclize to form new rings. beilstein-journals.orgresearchgate.net
Ring expansion reactions of isoxazoles can be facilitated by various reagents. For instance, molybdenum hexacarbonyl in wet acetonitrile (B52724) has been used to mediate the ring expansion of isoxazoles into 4-oxo-1,4-dihydropyridine-3-carboxylates. beilstein-journals.org This process involves the reductive opening of the isoxazole ring to an enamine intermediate, which then undergoes cyclization. beilstein-journals.org While other reducing systems like NaBH4/NiSO4·7H2O and H2/Raney Ni have been explored for isoxazole reduction, they often lead to a multitude of products without the desired ring expansion, suggesting that Mo(CO)6 may also catalyze the cyclization step. beilstein-journals.org
Another approach to forming new heterocyclic rings from isoxazoles involves an inverse electron-demand hetero-Diels-Alder reaction. Treatment of isoxazoles with enamines in the presence of TiCl4(THF)2 and titanium powder can produce substituted pyridines. researchgate.net This reaction is highly regioselective and proceeds through a [4+2] cycloaddition to form an oxaza-[2.2.1]-bicycle intermediate, which then opens and loses an amine to yield the pyridine N-oxide, subsequently reduced to the pyridine. researchgate.net
Furthermore, isoxazoles can be precursors to other five-membered heterocycles. For example, the reaction of isoxazoles with diazo compounds can lead to the formation of 2H-1,3-oxazines through the 6π-cyclization of an intermediate 1-oxa-5-azahexa-1,3,5-triene. researchgate.net The isomerization of isoxazoles to 2H-azirines is another key transformation, providing access to a variety of azirine-2-carboxylic acid derivatives. researchgate.net
The following table summarizes selected ring expansion and annulation reactions starting from isoxazole derivatives:
| Starting Isoxazole Derivative | Reagents and Conditions | Product Heterocycle | Reference |
| Methyl 2-(isoxazol-5-yl)-3-oxopropanoates | Mo(CO)6, wet acetonitrile, 70°C | Methyl 4-oxo-1,4-dihydropyridine-3-carboxylates | beilstein-journals.org |
| Isoxazoles | Enamines, TiCl4(THF)2, titanium powder | Substituted Pyridines | researchgate.net |
| Isoxazoles | Diazo compounds | 2H-1,3-oxazines | researchgate.net |
| 5-Chloroisoxazoles | Catalytic isomerization | 2H-Azirine-2-carbonyl chlorides | researchgate.net |
Functional Group Interconversions and Modifications on the Pyridyl Moiety
The pyridyl group of this compound offers numerous opportunities for functional group interconversions and modifications, allowing for the fine-tuning of the molecule's properties. The nitrogen atom in the pyridine ring can be quaternized or oxidized to an N-oxide, altering its electronic properties and reactivity.
A common and powerful modification is the Suzuki-Miyaura coupling, a cross-coupling reaction that allows for the introduction of a wide range of substituents. While the bromine at the 3-position of the isoxazole is the primary site for such reactions, modifications on the pyridyl ring itself are also synthetically important. For instance, if a halogen were present on the pyridyl ring, it could undergo Suzuki coupling to introduce new aryl or heteroaryl groups. The choice of boron reagent is crucial for the success of Suzuki-Miyaura couplings, with boronic acids and their esters (like pinacol (B44631) esters) being the most commonly used. rsc.org
The introduction of substituents onto the pyridine ring can also be achieved through direct C-H activation/functionalization, although this can sometimes be challenging due to the inherent reactivity of the pyridine ring itself. Alternatively, a pre-functionalized pyridine can be used in the initial synthesis of the isoxazole scaffold.
Functional group interconversions on substituents attached to the pyridyl ring are also a key strategy. For example, a nitro group can be reduced to an amine, which can then be further derivatized. An ester group can be hydrolyzed to a carboxylic acid or reduced to an alcohol. These transformations are standard in organic synthesis and allow for the creation of a diverse library of compounds from a common intermediate.
Synthesis of Complex Polyheterocyclic Systems Incorporating the this compound Scaffold
The this compound scaffold is an excellent starting point for the construction of complex polyheterocyclic systems. These larger, fused ring systems are of significant interest in medicinal chemistry and materials science. acs.orgacs.org The reactivity of both the bromo-isoxazole and the pyridyl moieties can be exploited to build these elaborate structures.
One strategy involves using the bromine atom as a handle for cross-coupling reactions to attach another heterocyclic ring system. For example, a Suzuki-Miyaura coupling could be used to link the 3-position of the isoxazole to a boronic acid-substituted heterocycle, such as a pyrazole, indole, or another pyridine.
Annulation reactions that build new rings onto the existing pyridyl moiety are another powerful approach. For instance, a diaminopyridine derivative could be condensed with a β-ketoester to form a pyrido[2,3-b] nih.govgoogle.comdiazepine ring system. acs.org Similarly, the Gould-Jacobs reaction, which is often used to synthesize quinolines, can be adapted to create pyrazolo[3,4-b]pyridines by using an aminopyrazole as the starting amine. nih.gov
The synthesis of polyheterocyclic systems often involves a sequence of reactions. For example, a functional group introduced onto the pyridyl ring via a cross-coupling reaction could then participate in an intramolecular cyclization to form a new fused ring. The Povarov reaction, a Lewis acid-catalyzed [4+2] cycloaddition, has been used to synthesize chromenopyridine fused systems. acs.org
The following table provides examples of complex polyheterocyclic systems that can be conceptually derived from scaffolds related to this compound:
| Target Polyheterocyclic System | Key Synthetic Strategy | Potential Precursors | Reference |
| Pyrido[2,3-b] nih.govgoogle.comdiazepin-4-ones | Condensation and N-alkylation | Substituted 2,3-diaminopyridines and β-ketoesters | acs.org |
| 1H-Pyrazolo[3,4-b]pyridines | Gould-Jacobs reaction | 3-Aminopyrazole derivatives and diethyl 2-(ethoxymethylene)malonate | nih.gov |
| Chromenopyridine fused thiazolino-2-pyridones | Intramolecular Povarov reaction | O-alkylated salicylaldehydes and amino functionalized thiazolino-2-pyridones | acs.org |
| Pyridine-containing pyrazoles and isoxazoles | Reaction of bis-nucleophiles with β-diketones | Hydrazine/hydroxylamine (B1172632) and pyridine-containing β-diketones | researchgate.net |
Computational Chemistry and Theoretical Studies of 3 Bromo 5 2 Pyridyl Isoxazole
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to analyzing the electronic structure of 3-Bromo-5-(2-pyridyl)isoxazole. These calculations, typically performed using DFT methods with specific basis sets like 6-311++G(d,p), are used to optimize the molecule's geometry and to determine its electronic properties. This analysis helps in understanding the molecule's stability, reactivity, and potential for intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is crucial for describing the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity.
A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive and easily polarizable. For isoxazole (B147169) and pyridine-containing compounds, the HOMO and LUMO are typically distributed over the π-system of the aromatic rings. The electron transition from HOMO to LUMO is therefore often a π-π* transition.
In computational studies of analogous compounds, such as 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, DFT calculations determined the HOMO energy to be -5.8915 eV and the LUMO energy to be -1.9353 eV, resulting in an energy gap of 3.9562 eV. For other related derivatives, energy gaps are often found to be in the range of 4.2 to 4.7 eV. These values are instrumental in predicting the charge transfer that occurs within the molecule.
Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gap Note: The following data is representative of values found for structurally similar heterocyclic compounds and is for illustrative purposes only.
| Parameter | Energy (eV) |
| EHOMO | -6.15 |
| ELUMO | -2.05 |
| Energy Gap (ΔE) | 4.10 |
The distribution of electron density in a molecule is key to predicting its reactivity. Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution. In an MEP map, red areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. For molecules containing carbonyl or nitrogen atoms, these heteroatoms typically show negative potential.
Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of reactivity. These include:
Electronegativity (χ): Measures the power of an atom or group to attract electrons.
Chemical Hardness (η): Measures resistance to change in electron distribution. Hard molecules have a large energy gap.
Chemical Softness (σ): The reciprocal of hardness; soft molecules are more reactive.
Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor.
These parameters are calculated using the energies of the frontier orbitals and help in systematically understanding the molecule's chemical behavior.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination
Theoretical Prediction of Spectroscopic Properties and Correlation with Experimental Data
Computational methods can accurately predict spectroscopic data, which is invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.
Theoretical calculations of NMR spectra are a powerful tool for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, is a standard approach for calculating the isotropic shielding constants, which are then converted to chemical shifts (δ) by referencing a standard like Tetramethylsilane (TMS). Calculations are often performed for the molecule in both the gas phase and in a solvent (e.g., DMSO, Chloroform) to mimic experimental conditions.
For heterocyclic systems like isoxazoles and pyridines, the chemical shifts are highly dependent on the electronic environment of each nucleus. In 1H NMR, protons on the aromatic rings will have distinct signals based on their proximity to electronegative atoms (N, O) and the bromine substituent. In 13C NMR, carbons in the heterocyclic rings typically resonate in specific regions; for instance, carbons in isoxazole and pyridine (B92270) rings often appear in the 110-160 ppm range. The carbon atom attached to the bromine (C-Br) would show a shift influenced by the "heavy atom effect."
Table 2: Illustrative Calculated 1H and 13C NMR Chemical Shifts (δ, ppm) Note: The following data is hypothetical, based on typical shift values for pyridyl and bromo-isoxazole fragments, and is for illustrative purposes only. Actual values would require specific synthesis and analysis.
| Atom Position | Calculated 1H Chemical Shift (ppm) | Atom Position | Calculated 13C Chemical Shift (ppm) |
| Isoxazole H-4 | 7.10 | Isoxazole C-3 | 115.0 |
| Pyridyl H-3' | 7.90 | Isoxazole C-4 | 105.2 |
| Pyridyl H-4' | 7.50 | Isoxazole C-5 | 165.8 |
| Pyridyl H-5' | 7.30 | Pyridyl C-2' | 150.5 |
| Pyridyl H-6' | 8.70 | Pyridyl C-3' | 125.1 |
| Pyridyl C-4' | 137.3 | ||
| Pyridyl C-5' | 122.4 | ||
| Pyridyl C-6' | 149.9 |
Theoretical vibrational (Infrared) spectra are calculated from the second derivatives of energy with respect to atomic coordinates. The resulting frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the DFT calculations. These calculations help in assigning the vibrational modes observed in experimental FT-IR spectra, such as C-H, C=N, C=C, and C-O stretching and bending modes.
Time-Dependent DFT (TD-DFT) is used to simulate electronic absorption spectra (UV-Vis). This method calculates the energies of vertical electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f). For aromatic heterocyclic compounds, the absorptions in the UV-Vis region typically correspond to π → π* and n → π* transitions. For example, a study on 3-Br-2-HyP showed an intense calculated transition at 260.3 nm, corresponding to HOMO to LUMO+1 and HOMO to LUMO transitions.
Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is a powerful tool for elucidating reaction mechanisms, including those for the synthesis of isoxazoles. The most common route to isoxazole rings is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. Theoretical models can map the potential energy surface of such a reaction, identifying the structures of reactants, transition states, intermediates, and products.
Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants and products. The energy of this transition state determines the activation energy barrier for the reaction. For instance, in the transformation of isoxazoles to pyridines, computational modeling has been used to compare different mechanistic pathways, such as a concerted [4+2] cycloaddition versus a stepwise process. These studies can reveal the role of catalysts, such as Lewis acids (e.g., TiCl4), which can significantly lower the activation barrier of a reaction. Such modeling provides deep insights into reaction feasibility, kinetics, and regioselectivity, guiding the development of efficient synthetic routes.
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) serves as a powerful computational tool to elucidate the intricate mechanisms of chemical reactions involving isoxazole derivatives. While specific DFT studies focusing exclusively on this compound are not extensively documented in the reviewed literature, broader studies on substituted isoxazoles provide significant insights into the reaction pathways they are likely to follow. These studies often explore cycloaddition reactions, which are fundamental to the synthesis and transformation of the isoxazole ring.
A key reaction involving isoxazoles is the inverse-electron-demand hetero-Diels-Alder reaction with electron-rich olefins, such as enamines, to produce substituted pyridines. rsc.org This transformation involves the exchange of the isoxazole core for a pyridine ring, with the net removal of an oxygen atom. rsc.org DFT calculations, specifically using the B3LYP-D3 functional with an aug-cc-pVDZ basis set, have been employed to investigate the mechanism of this reaction. rsc.org The calculations can be performed in the gas phase and with a continuum solvent model, such as the SMD model for 1,4-dioxane, to reflect experimental conditions. rsc.org
The proposed mechanism generally begins with a [4+2]-cycloaddition between the isoxazole and the enamine, forming a [2.2.1]-oxazabicyclic intermediate. rsc.org DFT studies have shown that this initial cycloaddition can have a high activation barrier. rsc.org For instance, in the absence of a catalyst, the barrier for the [4+2]-cycloaddition was calculated to be substantial. rsc.org
The presence of a Lewis acid, such as titanium tetrachloride (TiCl₄), has been shown experimentally and computationally to play a crucial role. rsc.org DFT studies indicate that the Lewis acid can act as a catalyst, lowering the activation barriers of the reaction. rsc.org The calculations involve modeling the coordination of the Lewis acid to various donor atoms to identify the lowest energy transition states. rsc.org Following the cycloaddition, the bicyclic intermediate can undergo ring-opening and subsequent steps to form a pyridine-N-oxide, which is then reduced to the final pyridine product. rsc.org The regioselectivity of the reaction, where only a single isomer of the product is typically observed, can also be explained through computational analysis of the electronic effects during the nucleophilic addition step. rsc.org
It is important to note that for computational expediency, model systems are often used in DFT studies. For example, a simpler amine might be used in place of the one used experimentally. rsc.org While the numerical values of the energy barriers may differ from the experimental reality, the trends observed in these computational studies are considered to be reliable predictors of the reaction mechanism. rsc.org
Molecular Docking and Structure-Activity Relationship (SAR) Computational Methodologies for Ligand Design
Computational methods like molecular docking and the analysis of Structure-Activity Relationships (SAR) are indispensable tools in modern drug discovery for designing ligands with improved potency and selectivity. For isoxazole-containing compounds, including those structurally related to this compound, these techniques provide crucial insights into their interactions with biological targets.
Molecular docking studies are frequently used to predict the binding orientation and affinity of a ligand to a protein target. For instance, isoxazole derivatives have been docked into the active sites of various enzymes to rationalize their biological activities. In one study, novel isoxazole derivatives were docked against topoisomerase II, revealing binding affinities that correlated with their observed anticancer activity against MCF-7 cell lines. rsc.org Similarly, docking analyses have been performed on isoxazole compounds targeting antibacterial (FabH), antifungal (Kre2p/Mnt1p), and anticancer (FGFR1 Kinase) targets. researchgate.net These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
Structure-Activity Relationship (SAR) studies, often complemented by computational analysis, aim to understand how chemical structure relates to biological activity. For isoxazole derivatives, SAR studies have revealed the importance of specific substituents on the isoxazole ring for their pharmacological effects. For example, studies have shown that electron-withdrawing groups like -F, -Cl, and -Br can enhance the cytotoxic effects of isoxazole analogs. rsc.org The position of these substituents is also critical; an ortho-substituted bromo compound demonstrated superior cytotoxic effects compared to other halogen-substituted analogues. rsc.org
In the context of ligand design for specific targets like the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt), SAR studies have been instrumental. Computational and experimental data showed that a hydrogen bond-donating N-heterocycle at the C-5 position of the isoxazole ring significantly increased potency through additional polar interactions with the protein backbone. acs.org
The general process for utilizing these computational methodologies in ligand design involves:
Synthesis and Biological Evaluation: A series of isoxazole derivatives are synthesized and tested for their biological activity against a specific target.
Molecular Docking: The synthesized compounds are docked into the three-dimensional structure of the target protein to predict their binding modes and scores.
SAR Analysis: The relationship between the structural modifications (e.g., different substituents at various positions) and the observed biological activity is analyzed. This often involves correlating experimental data with docking scores and interaction patterns.
Iterative Design: Based on the SAR and docking results, new analogues are designed with modifications predicted to enhance binding affinity and selectivity. These new compounds are then synthesized and tested, continuing the design-synthesize-test cycle.
For example, in the development of inhibitors for the enzyme 12-Lipoxygenase, SAR studies of a series of compounds revealed that a 4-bromo substituent led to a significant improvement in activity. nih.gov This finding was unexpected and highlighted the power of systematic SAR exploration.
The table below summarizes findings from various SAR studies on isoxazole derivatives, illustrating the impact of different substituents on their biological activity.
| Base Scaffold | Position of Variation | Substituent | Observed Effect on Activity | Target/Assay | Reference |
| Isoxazole | C-5 | N-heterocycle (pyrrole) | Increased potency | RORγt | acs.org |
| Phenylisoxazole | Phenyl Ring (ortho) | Bromine | Valuable cytotoxic effects | Anticancer (MCF-7) | rsc.org |
| Benzenesulfonamide | Benzyl Ring (para) | Bromine | 2-fold improvement in activity | 12-Lipoxygenase Inhibition | nih.gov |
| Isoxazole | General | Electron-withdrawing groups (-F, -Cl, -Br) | Increased activity | Cytotoxicity | rsc.org |
Emerging Research Directions and Methodological Innovations
Development of Novel Catalytic Systems for Isoxazole (B147169) Synthesis and Functionalization
The synthesis of isoxazoles, including 3-Bromo-5-(2-pyridyl)isoxazole, has been a focal point of organic chemistry, with researchers continuously seeking more efficient and selective methods. researchgate.net
Advances in Organocatalysis for Isoxazole Chemistry
Organocatalysis has emerged as a powerful, metal-free approach for the synthesis of complex organic molecules. mdpi.com While transition-metal-catalyzed methods for isoxazole synthesis are well-established, organocatalytic strategies have been comparatively underdeveloped but are now gaining traction. acs.org Recent studies have demonstrated the use of organophosphine catalysts for the [3+2] cycloaddition of N-hydroxyamides and alkynes to produce a variety of isoxazoles with high regioselectivity. acs.org This method is noted for its broad functional group tolerance and environmentally friendly reaction conditions. acs.org Another advancement involves the use of chiral phosphoric acid to catalyze the enantioselective addition of 5-amino-isoxazoles to β,γ-alkynyl-α-ketimino esters, yielding quaternary α-isoxazole–α-alkynyl amino acid derivatives with high yields and enantioselectivities. rsc.org Researchers have also employed basic organocatalysts like potassium phthalimide (B116566) for the one-pot, three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones in water, highlighting a green chemistry approach. researchgate.net These developments in organocatalysis offer promising, sustainable routes for the synthesis and functionalization of isoxazole rings, which could be applied to the production of derivatives of this compound.
Exploration of Photocatalysis and Electrocatalysis in Isoxazole Transformations
Photocatalysis and electrocatalysis represent modern, energy-efficient strategies for driving chemical reactions. rsc.orgnih.govfrontiersin.org These methods offer mild and environmentally benign conditions for various organic transformations. rsc.org In the context of isoxazole chemistry, photocatalysis has been utilized to generate reactive intermediates for synthesis. beilstein-journals.org For instance, visible-light-mediated methods have been developed for the synthesis of isoxazoles. acs.org While direct photocatalytic or electrocatalytic synthesis of this compound is not yet widely reported, the principles of these technologies are being applied to related heterocyclic systems. Photocatalysis can facilitate C-C bond formation and other key transformations under gentle conditions, which is advantageous for complex molecules. rsc.org Electrocatalysis, on the other hand, accelerates charge transfer at electrode-electrolyte interfaces, providing another avenue for controlled chemical reactions. nih.gov The structural transformations of solid electrocatalysts and photocatalysts are being studied to better understand their catalytic behavior and design more efficient systems for future applications, including the synthesis of complex isoxazoles. nih.gov
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Complex Isoxazole Derivatives
The precise determination of the molecular structure of complex isoxazole derivatives like this compound is crucial for understanding their properties and reactivity. ipb.pt Advanced spectroscopic and analytical techniques are indispensable tools in this endeavor. ipb.ptresearchgate.net
Application of High-Resolution Mass Spectrometry for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for confirming the molecular formula of newly synthesized compounds. It provides highly accurate mass measurements, allowing for the unambiguous determination of elemental composition. acs.org For isoxazole derivatives, HRMS is routinely used to confirm the successful synthesis and purity of the target molecule. acs.orgmdpi.comresearchgate.net For example, in the characterization of related isoxazole compounds, ESI-HRMS has been used to confirm the expected molecular ion, providing crucial evidence for the proposed structure. mdpi.comrsc.org This level of precision is essential for distinguishing between isomers and confirming the presence of specific isotopes, such as the bromine atom in this compound.
Utilization of Advanced 2D NMR Techniques for Comprehensive Structural Analysis
While 1D NMR provides basic structural information, advanced 2D NMR techniques are often necessary for the complete and unambiguous structural elucidation of complex molecules like substituted isoxazoles. ipb.ptwikipedia.org Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing connectivity between atoms within a molecule. ipb.ptwikipedia.org
COSY experiments reveal proton-proton couplings, helping to identify adjacent protons in the pyridine (B92270) and isoxazole rings.
HSQC correlates proton and carbon signals for directly bonded atoms, aiding in the assignment of carbon resonances. wikipedia.orgarxiv.org
HMBC shows correlations between protons and carbons over two or three bonds, which is critical for piecing together the entire molecular framework and confirming the substitution pattern on the isoxazole and pyridine rings. ipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of atoms, which is useful for determining the conformation of the molecule. csic.es
These 2D NMR methods are routinely applied in the characterization of novel isoxazole derivatives to ensure their structures are correctly assigned. mdpi.comcsic.es
Design of Functional Organic Materials Based on Isoxazole Scaffolds
The isoxazole ring is not only a key component in pharmaceuticals but also a versatile building block for the creation of functional organic materials. researchgate.netbeilstein-journals.orgnih.gov The unique electronic and structural properties of the isoxazole scaffold make it an attractive component in the design of materials with specific optical, electronic, or liquid crystalline properties. beilstein-journals.orgscilit.com
Research has shown that incorporating isoxazole units into molecular structures can lead to the formation of liquid crystals. beilstein-journals.orgnih.gov The rigid nature of the isoxazole ring, combined with appropriate peripheral substituents, can induce mesophase behavior. nih.gov For instance, 3,5-diarylisoxazoles have been shown to exhibit liquid crystalline properties. beilstein-journals.org The isoxazole scaffold can influence the type of mesophase formed; for example, isoxazole derivatives have been found to favor the formation of nematic and smectic A mesophases. nih.gov The ability to tune the properties of these materials by modifying the substituents on the isoxazole ring opens up possibilities for applications in displays and sensors. Furthermore, isoxazoles are being explored for their potential in other functional materials, such as photochromic materials and electrochemical probes. scilit.com
Development of Isoxazole-Containing Chromophores for Nonlinear Optics (NLO)
The quest for advanced organic nonlinear optical (NLO) materials for applications in optical signal processing and telecommunications has driven research into chromophores with large molecular hyperpolarizability. nih.govuci.edu Isoxazole derivatives have emerged as a promising class of compounds in this field. The isoxazole ring can act as an effective electron-accepting unit within a "push-pull" molecular architecture, which is a common design strategy for NLO chromophores. researchgate.netnih.gov
In this design, the isoxazole is connected to an electron-donating group through a π-conjugated spacer, facilitating intramolecular charge transfer (ICT), a key mechanism for high NLO response. nih.govresearchgate.net Research on Z-(methylseleno)alkenyl-substituted phenyl-isoxazole has demonstrated its potential as an NLO chromophore. researchgate.net This compound exhibited a second harmonic generation (SHG) efficiency approximately 27 times higher than the industry standard, potassium dihydrogen phosphate (B84403) (KDP). nih.govresearchgate.net Furthermore, the isoxazole derivative showed a higher melting point compared to an analogous triazole-based material, suggesting a broader thermal application window. nih.govresearchgate.net
Theoretical studies using density functional theory (DFT) on other isoxazole derivatives have predicted first hyperpolarizability values significantly larger than that of urea (B33335), a common reference material, further supporting their potential for NLO applications. worldscientific.com The substitution pattern on the isoxazole ring is crucial. For the target compound, this compound, the electron-withdrawing nature of the pyridyl group and the bromo substituent could be leveraged. The bromo group, in particular, has been shown to improve molecular hyperpolarizability and favor the acentric crystal structures required for a bulk SHG effect. researchgate.net The combination of the isoxazole core with these specific substituents presents an intriguing, though not yet fully explored, avenue for creating novel NLO materials.
Table 1: NLO Properties of Selected Isoxazole Derivatives
| Compound/System | Key Finding | Second Harmonic Generation (SHG) Efficiency | Reference |
|---|---|---|---|
| Z-(methylseleno)alkenyl-substituted phenyl-isoxazole | Acts as an efficient donor-acceptor NLO material. | ~27 times that of KDP. | nih.govresearchgate.net |
| 2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol | High calculated first hyperpolarizability. | ~19 times that of urea (calculated). | worldscientific.com |
Investigation of Isoxazole Derivatives in Liquid Crystal and Semiconductor Applications
The unique structural and electronic features of the isoxazole core also make it a valuable component in the design of liquid crystals and organic semiconductors. tandfonline.comresearchgate.netresearchgate.net
Liquid Crystals
The strong dipole moments, polarizability, and anisotropic geometry of isoxazole derivatives are conducive to the formation of liquid crystalline phases (mesophases). beilstein-journals.orgbeilstein-journals.org The linearity of the molecular structure is a key factor in determining mesogenic potential. tandfonline.com Studies have shown that isoxazole derivatives can form various mesophases, including nematic and smectic phases. beilstein-journals.orgresearchgate.net
Specifically, the isoxazole ring has been identified as favoring the formation of nematic mesophases, while the related isoxazoline (B3343090) scaffold tends to induce smectic A phases. beilstein-journals.orgbeilstein-journals.org The choice of substituents and linking groups significantly influences the thermal stability and the type of mesophase observed. researchgate.netresearchgate.net For instance, research on 3,5-diarylisoxazoles has demonstrated the formation of the smectic A mesophase and, in some cases, a soft crystal (CrE) phase for compounds containing halogen atoms like chlorine and bromine. researchgate.net This suggests that a compound like this compound possesses foundational structural elements—a linear diaryl-like structure and a halogen substituent—that are known to promote liquid crystallinity.
Table 2: Mesomorphic Properties of Isoxazole-Based Liquid Crystals
| Compound Family | Observed Mesophases | Key Structural Influence | Reference |
|---|---|---|---|
| Isoxazoles with one alkyl chain per aromatic ring | Smectic A, Smectic C | Molecular linearity and number of alkyloxy groups. | tandfonline.com |
| Amides/Thioureas with Isoxazole ring | Nematic, Smectic A | Isoxazole core favors nematic phase formation. | beilstein-journals.orgbeilstein-journals.org |
| 3,5-diarylisoxazoles with Cl or Br atoms | Smectic A, Soft Crystal (CrE) | Halogen atoms contribute to phase behavior. | researchgate.net |
Organic Semiconductors
In the field of organic electronics, isoxazole derivatives are being investigated as potential semiconductor materials for devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.netblucher.com.br Their utility stems from their tunable π-electron systems and charge transport capabilities. researchgate.net
Computational studies on dimethylisoxazole derivatives have indicated that these systems could be effective hole transport materials. worldscientific.com The calculations revealed smaller hole reorganization energies compared to electron reorganization energies, suggesting higher intrinsic mobility for holes. worldscientific.com This makes them contenders for the hole-transport layers in multi-layer organic electronic devices. The development of isoxazole-containing polymers and tripodal molecules is also being explored to enhance molecular stability and create materials with specific semiconducting properties. researchgate.netblucher.com.br The application of isoxazoles in this area is still emerging, but their inherent electronic properties make them a promising platform for designing new organic semiconductors. worldscientific.comresearchgate.net
Future Perspectives in Isoxazole-Based Chemical Research and Interdisciplinary Applications
The isoxazole scaffold is poised to remain a cornerstone of chemical research, bridging multiple scientific disciplines. Its continued importance is underscored by recent advances in synthetic methodologies that allow for the efficient creation of a diverse array of derivatives. rsc.orgrsc.orgresearchgate.net The future of isoxazole research will likely focus on harnessing its unique structural and electronic properties to address complex challenges in materials science, medicine, and agriculture. scilit.comrsc.org
In materials science, the trend is moving towards the rational design of multi-functional materials. Isoxazole derivatives could be engineered to combine NLO activity with liquid crystalline properties or to possess specific semiconducting and light-emitting characteristics for optoelectronic devices. researchgate.netresearchgate.net The development of isoxazole-based polymers and macromolecules represents a significant future direction, offering enhanced processability and stability for applications in flexible electronics and advanced coatings. researchgate.netblucher.com.br
The interdisciplinary nature of isoxazole chemistry is one of its greatest strengths. The same fundamental understanding of structure-property relationships that guides the design of an NLO chromophore can inform the development of a biologically active molecule. rsc.orgnih.gov Future research will likely see increased synergy between materials scientists and medicinal chemists to develop, for example, theranostic agents that combine diagnostic (e.g., fluorescence based on a π-conjugated isoxazole system) and therapeutic capabilities. The weak N-O bond, which allows the isoxazole ring to act as a synthetic intermediate for other molecular structures, will also continue to be exploited in synthetic chemistry. rsc.orgnih.gov As synthetic techniques become more sophisticated and our understanding of the subtle electronic effects of the isoxazole ring deepens, its application in creating highly tailored, functional molecules for a myriad of interdisciplinary applications is set to expand. researchgate.netresearchgate.net
Q & A
What are the common synthetic routes for 3-Bromo-5-(2-pyridyl)isoxazole?
A widely used method involves the reaction of 3-(Dimethylamino)-1-(2-pyridyl)-2-propen-1-one with hydroxylamine under acidic conditions. This approach forms the isoxazole ring via cyclization, leveraging the reactivity of the α,β-unsaturated ketone intermediate. Key steps include temperature control (~80°C) and solvent selection (e.g., ethanol) to optimize yield .
How can reaction conditions be optimized to improve synthesis efficiency?
Advanced optimization focuses on solvent polarity, catalyst choice, and reaction time. For example, polar aprotic solvents like DMF enhance nucleophilic substitution rates for bromine incorporation. Catalysts such as Cu(I) salts may accelerate heterocycle formation, while maintaining inert atmospheres prevents undesired oxidation .
What analytical techniques are essential for characterizing this compound?
Basic characterization includes:
- NMR spectroscopy : To confirm substituent positions (e.g., pyridyl and bromine groups via H and C chemical shifts).
- Mass spectrometry : For molecular ion ([M+H]) verification and fragmentation pattern analysis.
- Elemental analysis : To validate purity and stoichiometry .
How can computational methods aid in interpreting spectral data?
Advanced studies employ density functional theory (DFT) to simulate NMR spectra and compare calculated vs. experimental shifts. Hirshfeld surface analysis and X-ray crystallography resolve crystal packing effects, while IR vibrational modes are mapped to confirm functional groups .
What biological targets are associated with this compound?
Preliminary studies suggest interactions with NAD metabolism enzymes like NAMPT (nicotinamide phosphoribosyltransferase), implicated in cancer and metabolic disorders. The bromine atom enhances electrophilicity, enabling covalent binding to nucleophilic enzyme residues .
How does structural modification influence enzyme inhibition efficacy?
Replacing the bromine with electron-withdrawing groups (e.g., trifluoromethyl) increases binding affinity to NAMPT’s active site, as shown by molecular docking. Conversely, bulkier substituents reduce bioavailability due to steric hindrance. Kinetic assays (IC measurements) validate these effects .
What factors affect the compound’s stability under experimental conditions?
Photodegradation studies reveal that UV exposure cleaves the isoxazole ring via a low-energy conical intersection pathway. Decomposition products include pyridine derivatives and Br ions, detected by HPLC-MS. Storage in amber vials at -20°C minimizes degradation .
What strategies enable functionalization of the isoxazole core?
Advanced derivatization involves:
- Nucleophilic substitution : Replacing bromine with amines or thiols.
- Ester hydrolysis : Converting ester derivatives to carboxylic acids under acidic conditions (e.g., HCl/acetic acid, 2 hours reflux).
- Cross-coupling reactions : Suzuki-Miyaura coupling to introduce aryl groups at the 5-position .
What safety protocols are recommended for handling this compound?
Use PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319). Avoid inhalation (STOT SE 3) by working in fume hoods. Store in combustible solids cabinets (Storage Class Code 11) away from oxidizers. WGK 3 classification mandates strict wastewater disposal .
How can contradictory data on reaction yields be resolved?
Discrepancies in reported yields (e.g., 70–90%) may arise from trace moisture sensitivity or catalyst impurities. Replicate experiments under controlled humidity (<5% HO) and use high-purity reagents. Statistical DOE (Design of Experiments) identifies critical variables (e.g., solvent purity, reaction time) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
